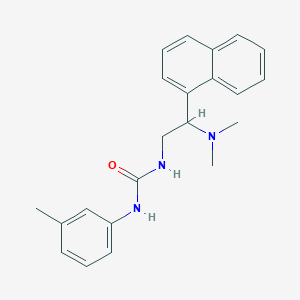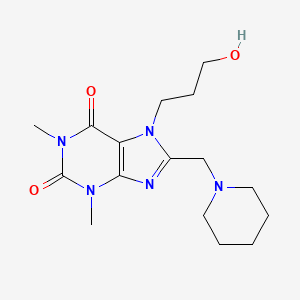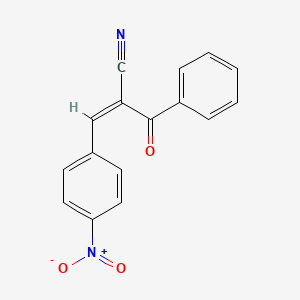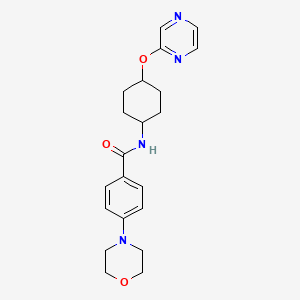
1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea, also known as DNTB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNTB is a urea-based derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea involves the inhibition of acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of the postsynaptic membrane. This prolonged stimulation can lead to a range of physiological effects, including muscle spasms, convulsions, and respiratory failure.
Biochemical and Physiological Effects
1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, it has also been found to have potent antioxidant properties. This antioxidant activity may be due to its ability to scavenge free radicals and prevent oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity, making it suitable for use in a range of assays. However, 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea also has some limitations. Its potent inhibitory effects on cholinesterase enzymes can make it difficult to interpret experimental results, especially in studies that involve the nervous system.
Direcciones Futuras
There are several future directions for research involving 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea. One potential area of study is its use as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms underlying its antioxidant activity and to explore its potential use in the treatment of oxidative stress-related diseases. Finally, studies investigating the potential use of 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea as a biosensor for the detection of cholinesterase inhibitors are also needed.
Conclusion
In conclusion, 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea is a urea-based derivative that has gained significant attention in scientific research due to its unique properties. Its potent inhibitory effects on cholinesterase enzymes make it a valuable tool for studying the nervous system and its potential use as a therapeutic agent for neurodegenerative diseases. Further research is needed to fully understand its mechanisms of action and explore its potential use in a range of applications.
Métodos De Síntesis
The synthesis of 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea involves the reaction of 2-naphthylamine and N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The resulting intermediate is then reacted with m-tolyl isocyanate to yield 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea.
Aplicaciones Científicas De Investigación
1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea has been extensively studied for its potential use in biochemical and physiological research. It has been found to have potent inhibitory effects on several enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in the nervous system.
Propiedades
IUPAC Name |
1-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-16-8-6-11-18(14-16)24-22(26)23-15-21(25(2)3)20-13-7-10-17-9-4-5-12-19(17)20/h4-14,21H,15H2,1-3H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKBSQSMIOIFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-(m-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2-(3-oxo-5-sulfanylidene-2,6-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2539876.png)
![(Z)-2-Cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2539877.png)

![3-butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2539880.png)
![Methyl 4-(4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2539881.png)
![2-((3-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2539882.png)

![N-Methyl-N-[2-[2-methyl-3-(methylsulfinylmethyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2539887.png)

![4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2539889.png)

![1-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2539893.png)
